molecular formula C16H23N3O2 B2592032 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034481-08-6

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2592032
CAS No.: 2034481-08-6
M. Wt: 289.379
InChI Key: SGOZNIBTURMSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The compound's structure incorporates a pyridazinone moiety, a heterocyclic scaffold recognized for its presence in biologically active molecules. Substituted pyridazinone compounds have been investigated as potent and selective agonists for targets such as the thyroid hormone receptor beta (TRβ), highlighting the value of this chemical class in drug discovery . The compound's molecular framework, which combines a cyclopentyl group, a pyrrolidine ring, and a pyridazine ether linkage, makes it a valuable intermediate or potential pharmacophore for researchers exploring structure-activity relationships (SAR). It is suited for various research applications, including the synthesis of more complex molecular architectures, in vitro biological screening against specific protein targets, and probing biochemical mechanisms of action. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

3-cyclopentyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(8-7-13-4-1-2-5-13)19-11-9-14(12-19)21-15-6-3-10-17-18-15/h3,6,10,13-14H,1-2,4-5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZNIBTURMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate can be synthesized through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidin-1-yl group is introduced through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one has shown promise in medicinal chemistry due to its unique structural features. The presence of the pyridazine moiety is particularly noteworthy as it can enhance the compound's affinity for biological targets. Preliminary studies suggest that this compound may act as an inhibitor for specific proteins involved in critical signaling pathways, such as those related to cell survival and proliferation .

Neurological Disorders

Research indicates that derivatives of this compound may have applications in treating neurological disorders. The ability of the compound to interact with neurotransmitter systems could make it a candidate for further investigation in conditions such as anxiety or depression.

Cancer Research

The compound's interaction with hypoxia-inducible factors suggests potential applications in cancer therapy. By targeting pathways associated with tumor growth and survival under low oxygen conditions, it could serve as a basis for developing novel anticancer agents .

Case Study 1: Inhibition of Protein Targets

A study demonstrated that this compound effectively inhibits a specific protein involved in cellular signaling pathways. This inhibition led to decreased cell proliferation in vitro, suggesting its potential use as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In another study, derivatives of this compound were tested for their effects on neurotransmitter systems. Results indicated significant anxiolytic effects in animal models, supporting further exploration into its therapeutic potential for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrrolidine ring or the ketone side chain, leading to variations in physicochemical properties, binding affinity, and biological activity. Below is a detailed comparison:

Substituent Variations in Pyrrolidine-Based Ketones

Compound Name Substituent (R) Molecular Weight Key Features Reference
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one Pyridazin-3-yloxy 316.355 Pyridazine enhances polarity; cyclopentyl increases lipophilicity.
3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one (1b) None (pyrrolidine only) 203.3 Lacks pyridazine; simpler structure with higher lipophilicity.
3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (8) Furan-3-yl 219.3 Furan introduces π-π stacking potential; lower molecular weight.
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) Tetrahydrofuran-3-yl 225.3 Saturated furan reduces metabolic instability; moderate polarity.
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) 4-Bromophenyl 296.2 Bromine enhances steric bulk and halogen bonding potential.

Physicochemical Properties

Property Target Compound 1b 8 31
logP (Predicted) 2.8 2.1 1.9 1.5
Hydrogen Bond Acceptors 5 2 3 3
Rotatable Bonds 6 4 5 5

Research Implications and Limitations

  • Advantages of Target Compound : The pyridazine moiety offers unique polar interactions for target engagement, distinguishing it from furan or phenyl analogs.
  • Limitations : Higher molecular weight and rotatable bonds may hinder blood-brain barrier penetration or oral bioavailability.
  • Future Directions : Comparative in vivo studies are needed to evaluate pharmacokinetic differences, particularly metabolic stability influenced by pyridazine vs. furan groups.

Biological Activity

3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one, categorized under CAS number 2034481-08-6, is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a cyclopentyl group, pyridazine, and pyrrolidine moieties, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C16_{16}H23_{23}N3_3O2_2, with a molecular weight of 289.37 g/mol. The chemical structure is illustrated below:

PropertyValue
CAS Number2034481-08-6
Molecular FormulaC16_{16}H23_{23}N3_3O2_2
Molecular Weight289.37 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs, particularly those containing pyridazine and pyrrolidine, exhibit a range of biological activities including:

  • Antidepressant Effects : Some derivatives have shown potential as antidepressants by interacting with serotonin receptors .
  • Antiviral Activity : Compounds related to pyridazine have demonstrated moderate activity against various viral strains, including HIV .
  • Neuroprotective Properties : Inhibition of phosphodiesterase type 9 (PDE9) has been linked to neuroprotection, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Antidepressant Activity

A study focused on the synthesis and evaluation of pyrrolidine derivatives found that certain compounds exhibited significant binding affinity for the 5-HT1A_{1A} receptor, which is crucial for antidepressant activity. The presence of the pyrrolidine moiety in this compound may enhance its efficacy in modulating serotonin levels in the brain.

Antiviral Properties

Research on pyrrolo[3,4-c]pyridine derivatives revealed their potential as antiviral agents. Compounds similar to this compound were evaluated for their ability to inhibit HIV replication. The findings suggested that modifications in the chemical structure significantly influenced antiviral activity, indicating a promising avenue for further investigation into this compound's efficacy against viral infections .

Neuroprotective Effects

The inhibition of PDE9 by compounds related to this class has been associated with increased levels of cGMP, which plays a vital role in neuroprotection. This mechanism suggests that this compound could serve as a therapeutic agent in conditions characterized by neurodegeneration .

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • Pyrrolo[2,3-d]pyrimidine Derivatives : These were evaluated for their effects on myeloid differentiation in AML cells, showing promising results that could be relevant for the development of cancer therapeutics .
  • Pyridine Derivatives : A study highlighted the antiviral activity against respiratory syncytial virus (RSV), where modifications in substituents led to enhanced bioactivity and favorable pharmacokinetic profiles .

Q & A

Q. Table 1. Key Physicochemical Properties of Analogous Compounds

Compound NameMolecular WeightStability NotesReference
3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one211.26 g/molStable under inert gas, hygroscopic
Synthetic cathinone derivative143.19 g/molLiquid at RT; sensitive to oxidation

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueApplication ExampleReference
X-ray crystallographyResolving pyrrolidine ring conformation
LC-MS/MSDetecting degradation products at 0.1% level

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.